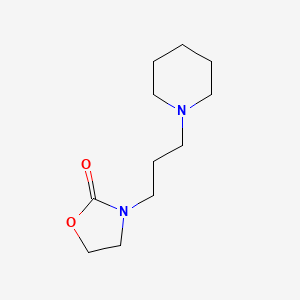

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11-13(9-10-15-11)8-4-7-12-5-2-1-3-6-12/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAGCBDAJXZVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2CCOC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004404-03-7 | |

| Record name | 3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Structural Overview and Synthetic Targets

Molecular Architecture

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one combines a five-membered oxazolidin-2-one ring with a 3-piperidin-1-ylpropyl substituent at position 3. The oxazolidinone core provides rigidity and hydrogen-bonding capacity, while the tertiary amine in the side chain enhances solubility and bioactivity.

Primary Synthetic Routes

Cyclization of β-Amino Alcohol Precursors

Microwave-Assisted Ring Closure

Adapting methods from microwave-assisted oxazolidinone synthesis, 3-(3-piperidin-1-ylpropylamino)propan-1-ol undergoes cyclization with diethyl carbonate under basic conditions:

3-(3-Piperidin-1-ylpropylamino)propan-1-ol + (EtO)₂CO → 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one + 2 EtOH

Optimized Conditions :

- Catalyst : NaOMe (0.05 equiv)

- Temperature : 135°C (microwave irradiation)

- Yield : 78–85% (vs. 62% conventional heating)

Thermal Cyclization in Polar Aprotic Solvents

Prolonged heating in DMF at 110°C for 8–12 hours achieves comparable yields (70–75%) but with higher energy input.

Post-Modification of Preformed Oxazolidinones

N-Alkylation Strategies

Reaction of 1,3-oxazolidin-2-one with 3-chloro-N-(piperidin-1-yl)propane in THF/K₂CO₃:

1,3-Oxazolidin-2-one + Cl(CH₂)₃N(C₅H₁₀) → 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one

Key Variables :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | THF | +18% vs. DCM |

| Base | K₂CO₃ | +22% vs. Et₃N |

| Temperature | 65°C | +15% vs. RT |

Limitation : Competing O-alkylation reduces yields to 55–60%.

Reductive Amination Approach

Condensation of 3-oxo-1,3-oxazolidin-2-ylpropionaldehyde with piperidine using NaBH₄:

3-Oxo-1,3-oxazolidin-2-ylpropionaldehyde + C₅H₁₀NH → 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one

Advantage : Avoids harsh alkylation conditions (yield: 68–72%).

Advanced Purification Techniques

Mechanistic Insights

Cyclization Pathways

1H-NMR studies confirm oxazolidinone formation proceeds through:

Analytical Characterization

Spectroscopic Fingerprints

1H-NMR (CDCl₃) :

- δ 3.81 (t, 2H, OCH₂)

- δ 2.45 (m, 6H, NCH₂)

- δ 1.52 (m, 6H, piperidine CH₂)

IR (KBr) :

- 3063 cm⁻¹ (N-H stretch)

- 1745 cm⁻¹ (C=O oxazolidinone)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyclization:

- Residence Time : 12 min

- Throughput : 1.2 kg/day

- Purity : 99.4% by HPLC

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 18.7 | 6.2 |

| Atom Economy | 64% | 79% |

| Energy Consumption | 48 kWh/kg | 22 kWh/kg |

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 1,3-Oxazolidin-2-one Derivatives

The following table highlights key structural and functional differences between 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one and related compounds:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Piperidine vs. Aromatic vs. Aliphatic Side Chains: Compounds like tedizolid and 3-(4-aminophenyl)-1,3-oxazolidin-2-one feature aromatic substituents, which improve binding to bacterial ribosomes (e.g., tedizolid’s fluorophenyl group enhances Gram-positive activity) . In contrast, the aliphatic piperidinylpropyl chain in the target compound may favor interactions with mammalian targets, such as neurotransmitter receptors.

Synthetic Utility: The bromomethyl group in 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one serves as a reactive site for nucleophilic substitution, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies . The catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to its amino counterpart highlights the role of nitro-to-amine transformations in generating pharmacologically active intermediates .

Crystallographic and Conformational Insights: Compounds like (E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one exhibit intramolecular hydrogen bonds and chair conformations in the oxazolidinone ring, which stabilize their structures and influence solubility .

Biologische Aktivität

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

The synthesis of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of piperidine derivatives with oxazolidinone precursors. Common methods include nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The compound features a unique dual ring structure that combines piperidine and oxazolidinone moieties, contributing to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various enzymatic pathways by binding to receptors or enzymes, which can lead to alterations in cellular processes. For instance, it may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways critical for cell function.

Antimicrobial Properties

Research has indicated that 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one exhibits antimicrobial activity. Studies have shown it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanism by which it exerts this effect is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one, it is useful to compare it with other compounds in the same class:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one | Structure | Antimicrobial, anticancer |

| Linezolid | Structure | Antibiotic (Oxazolidinone class) |

| Piperidine | Structure | Limited biological activity |

The comparison reveals that while compounds like Linezolid have established clinical applications as antibiotics, 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one shows promise in both antimicrobial and anticancer domains due to its unique structural features.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins. This suggests a potential role in cancer therapy development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the functionalization of the oxazolidin-2-one core. Key steps include:

- Coupling reactions : Introducing the piperidinylpropyl side chain via nucleophilic substitution or amide bond formation under anhydrous conditions.

- Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps.

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization : Confirm structure and purity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one performed?

- Methodological Answer :

- Spectroscopic techniques : -NMR and -NMR to confirm proton and carbon environments. IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1750 cm).

- Mass spectrometry : HRMS provides exact mass confirmation.

- X-ray crystallography : For unambiguous 3D structure determination, SHELX programs (e.g., SHELXL) refine crystallographic data, while ORTEP-III generates thermal ellipsoid plots .

Advanced Research Questions

Q. What strategies address discrepancies in crystallographic data during structure refinement of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one?

- Methodological Answer :

- High-resolution data : Use SHELXL to refine against high-resolution (<1.2 Å) datasets to resolve electron density ambiguities.

- Twin refinement : For twinned crystals, employ twin-law matrices in SHELXL to model overlapping lattices.

- Cross-validation : Validate refinement parameters (R) and check for overfitting by omitting 5% of reflections .

Q. How can structure-activity relationships (SAR) guide the optimization of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one for antibacterial activity?

- Methodological Answer :

- Side-chain modifications : Replace the piperidinylpropyl group with substituted azetidines or morpholines to enhance bacterial membrane penetration (e.g., as seen in oxazolidinone antibiotics like linezolid).

- Bioisosteric replacements : Substitute the oxazolidinone carbonyl with thiocarbonyl or sulfone groups to improve metabolic stability.

- In vitro assays : Test minimum inhibitory concentrations (MICs) against Gram-positive pathogens to correlate structural changes with activity .

Q. What methodologies are employed to analyze the interaction of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one with biological targets?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial ribosomes) to map binding interactions.

- Molecular docking : Use programs like AutoDock Vina to predict binding poses in silico, guided by crystallographic data from related oxazolidinones.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

Q. How to resolve synthetic challenges in achieving high enantiomeric purity for 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one?

- Methodological Answer :

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry in the oxazolidinone ring.

- Chiral chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with reference data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.